3-((2-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
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Description
Research on compounds similar to "3-((2-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one" often focuses on their synthesis, molecular structure, chemical reactions, and properties. These studies are crucial for developing new pharmaceuticals, understanding biological activities, and exploring their potential applications in various fields.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, optimizing conditions to improve yield and purity. For instance, Wujec and Typek (2023) detailed a three-step protocol for synthesizing a novel compound with a piperazine backbone, indicating the complexity and precision required in these processes (Wujec & Typek, 2023).
Molecular Structure Analysis
Molecular structure analysis, including HRMS, IR, 1H, and 13C NMR experiments, is essential for confirming the synthesized compounds' structures. For example, the crystal structure and Hirshfeld surface analysis of related compounds provide insights into their molecular interactions and stability (Ullah & Stoeckli-Evans, 2021).
Scientific Research Applications
Structural Analysis and Synthesis
- Structural Characterization: The compound has been a subject of interest in structural analysis, with studies involving High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) experiments to ascertain its detailed structure (Wujec & Typek, 2023).
- Crystal Structure Analysis: Investigations into the crystal structure and Hirshfeld surface analysis of related compounds provide insights into their molecular interactions, aiding in understanding the compound's solid-state characteristics (Ullah & Stoeckli-Evans, 2021).
Biological Activities
- Cytotoxic/Anticancer and Enzyme Inhibitory Effects: Piperazine derivatives, closely related to the compound , have been synthesized and assessed for their cytotoxic/anticancer properties and inhibitory effects on certain enzymes, indicating their potential in therapeutic applications (Gul et al., 2019). Another study also evaluated similar compounds for their anticonvulsant and antimicrobial activities, further hinting at the versatile biological applications of these compounds (Aytemir, Çalış & Özalp, 2004).
- Inhibitory Activities on Carbonic Anhydrase Isoenzymes: Certain Mannich base derivatives have shown significant inhibitory effects on human carbonic anhydrase I and II isoenzymes, suggesting potential pharmaceutical applications in diseases where these enzymes are implicated (Tuğrak et al., 2019).
Chemical Synthesis and Optimization
- Synthesis of Analogous Compounds: The synthesis of similar piperazine derivatives, including optimization of technological parameters such as raw material ratios and reaction conditions, has been documented. These studies contribute to the broader understanding of synthesizing and optimizing compounds related to 3-((2-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one (Wang Jin-peng, 2013).
properties
IUPAC Name |
3-[(2-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClFN3O3/c1-18-17-23(32)24(26(33)31(18)15-16-34-2)25(21-5-3-4-6-22(21)27)30-13-11-29(12-14-30)20-9-7-19(28)8-10-20/h3-10,17,25,32H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCCWWXFCYDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one |
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